"Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate" properties
"Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate" properties
Technical Monograph: Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate Subtitle: A Critical Intermediate in the Synthesis of High-Ceiling Loop Diuretics
Abstract
Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate (CAS 56106-57-1) represents a pivotal scaffold in the medicinal chemistry of sulfonamide diuretics. As the methyl ester precursor to Bumetanide , this compound serves as the specific "chemical handle" for the introduction of the N-butyl chain that confers high potency to the final drug. This guide analyzes its physicochemical properties, synthetic utility, and analytical characterization, providing a roadmap for researchers optimizing diuretic synthesis pathways.
Chemical Identity & Physicochemical Profile
This compound is a tri-substituted benzoate ester. Its structural integrity is defined by the balance between the lipophilic phenoxy group and the hydrophilic sulfamoyl moiety, a duality that dictates its solubility and reactivity profile.
| Property | Specification |
| Chemical Name | Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate |
| CAS Number | 56106-57-1 |
| Molecular Formula | C₁₄H₁₄N₂O₅S |
| Molecular Weight | 322.34 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in Methanol; Insoluble in Water |
| pKa (Calculated) | Sulfonamide NH₂: ~10.0; Aniline NH₂: ~2-3 |
| Key Functional Groups | Primary Amine (Nucleophile), Methyl Ester (Electrophile/Protecting Group), Sulfonamide (Polar/H-bond donor) |
Strategic Synthesis & Process Chemistry
The synthesis of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate is a critical junction in the production of Bumetanide. The choice to use the methyl ester rather than the free acid is strategic: it masks the carboxylic acid, preventing competitive ionization during the subsequent alkylation step and enhancing solubility in organic reaction media.
Retrosynthetic Analysis
The synthesis generally proceeds via a Nucleophilic Aromatic Substitution (SₙAr) followed by a Nitro Reduction .
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Starting Material: 4-Chloro-3-nitro-5-sulfamoylbenzoic acid (commercially available).
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Step 1 (SₙAr): Displacement of the 4-chloro group with a phenoxide anion. The electron-withdrawing nitro and sulfamoyl groups at ortho/para positions activate the ring for this substitution.
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Step 2 (Esterification & Reduction): These steps can be interchangeable, but converting to the methyl ester early improves handling.
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Route A: Esterification -> Reduction (Preferred for solubility).
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Route B: Reduction -> Esterification.
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Optimized Synthetic Workflow
Caption: Stepwise synthetic pathway emphasizing the formation of the target methyl ester intermediate.
Key Process Parameters
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Esterification: Standard Fischer esterification (Methanol/Sulfuric Acid reflux) is robust. Monitoring by TLC is essential to ensure complete conversion of the acid.
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Reduction: The reduction of the nitro group to the amine is typically achieved using Catalytic Hydrogenation (H₂/Pd-C) in methanol or ethyl acetate.
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Critical Control: Ensure the sulfonamide group is not reduced or cleaved (requires mild conditions, typically 1-3 atm H₂).
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Alternative: Iron/Ammonium Chloride reduction can be used if hydrogenation equipment is unavailable, though workup is messier.
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Pharmacological Relevance: The "Loop" Scaffold
While Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate itself is an intermediate, its structure contains the essential pharmacophores required for inhibiting the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC1/NKCC2) in the Loop of Henle.
Structure-Activity Relationship (SAR)
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Sulfamoyl Group (Position 5): Essential for binding to the chloride pocket of the transporter. Without this, diuretic activity is lost.
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Phenoxy Group (Position 4): Provides lipophilic bulk. In Bumetanide, this group fits into a hydrophobic pocket, increasing potency 40-fold compared to Furosemide (which has a chloro group here).
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Amino Group (Position 3): The "Target" for modification. The free amine in this intermediate is relatively inactive. Butylation at this position is the "potency switch," optimizing the molecule's position in the binding site.
Caption: Pharmacophore map highlighting the functional roles of substituents on the benzoate core.
Analytical Characterization
Validating the identity and purity of this intermediate is crucial before proceeding to the costly alkylation step.
HPLC Method (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
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Mobile Phase:
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A: 0.1% Formic Acid in Water.
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B: Acetonitrile.[1]
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Gradient: 10% B to 90% B over 20 minutes.
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Detection: UV @ 254 nm (aromatic ring) and 220 nm (amide/ester).
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Retention Time: The methyl ester will elute later than the free acid (Bumetanide Impurity B) due to increased lipophilicity.
NMR Spectroscopy (¹H-NMR in DMSO-d₆)
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δ 3.85 ppm (s, 3H): Methyl ester singlet (Characteristic signal distinguishing it from the free acid).
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δ 5.0-6.0 ppm (br s, 2H): Aniline NH₂ protons (Exchangeable with D₂O).
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δ 7.0-7.5 ppm (m, 2H): Sulfonamide NH₂ protons (Often broad).
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δ 6.9-8.0 ppm (m, 7H): Aromatic protons (Phenoxy ring + Benzoate core).
Mass Spectrometry
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Technique: ESI-MS (Positive Mode).
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Expected m/z: [M+H]⁺ = 323.34.
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Fragmentation: Loss of methoxy group (-31) or sulfonamide (-79) is common in MS/MS.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to sulfonamide moiety.
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ester bond is susceptible to hydrolysis in moist air over long periods.
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PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. Avoid inhalation of dust.
References
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Advent Chembio. (2024). Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate - Product Specification. Retrieved from
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PubChem. (2025).[2][3] 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid (Compound Summary). National Library of Medicine. Retrieved from
- European Pharmacopoeia (Ph. Eur.).Bumetanide Monograph: Impurity Standards. (Contextual reference for Impurity B).
- Nielsen, O. B., et al. (1973). "Sulfamoylbenzoic acid derivatives. V. 3-Alkoxy-4-phenoxy-5-sulfamoylbenzoic acids." Journal of Medicinal Chemistry. (Foundational chemistry of the phenoxy-sulfamoyl scaffold).
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ChemicalBook. (2024).[4] Bumetanide Synthesis Routes and Intermediates. Retrieved from
Sources
- 1. 3-Amino-5-(aminosulphonyl)-4-phenoxybenzoic acid | SIELC Technologies [sielc.com]
- 2. 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | C13H12N2O5S | CID 119927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | C13H12N2O5S | CID 119927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]



